molecular formula C22H23N3O4S2 B14945492 N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B14945492
M. Wt: 457.6 g/mol
InChI Key: OJFILSPIJIWZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the benzamide group and the morpholine sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities with the thiazole ring.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide have similar benzamide groups.

    Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and morpholine sulfonamide share the morpholine moiety.

Uniqueness

N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, benzamide group, and morpholine sulfonyl group in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.

Properties

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

InChI

InChI=1S/C22H23N3O4S2/c1-15-3-8-19(13-21(15)31(27,28)25-9-11-29-12-10-25)24-22(26)18-6-4-17(5-7-18)20-14-30-16(2)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,24,26)

InChI Key

OJFILSPIJIWZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.